3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
89193-00-0 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O/c1-11-7-6-10-17-14(11)16-13(15(17)18-2)12-8-4-3-5-9-12/h3-10H,1-2H3 |
InChI Key |
CZIQPBUSVQAMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
O-Methylation of Hydroxy Precursors
3-Hydroxyimidazo[1,2-a]pyridines are common intermediates for methoxy group installation. Barlin’s method used methyl iodide with NaH in DMF, achieving 79% yield for 3-methoxy derivatives.
Mechanism :
Limitations :
-
Sensitivity to moisture, necessitating rigorous drying.
C8 Methylation Strategies
Introducing the C8 methyl group often relies on pre-functionalized starting materials. For example, 2-amino-5-methylpyridine was cyclized with α-bromocinnamaldehyde to directly incorporate the methyl group. Alternatives include Friedel–Crafts alkylation, though yields are moderate (50–65%).
Solvent-Free and Green Chemistry Approaches
Kumar et al. reported a solvent-free synthesis using [Bmim]Br₃ and Na₂CO₃, achieving 72–89% yields. This method avoids toxic solvents and reduces reaction time to 40 minutes (Table 3).
Steps :
-
Bromination : [Bmim]Br₃ brominates acetophenone in situ.
-
Cyclocondensation : 2-Aminopyridine reacts with the α-bromoketone intermediate.
Benefits :
Comparative Analysis of Methods
Chemical Reactions Analysis
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Halogenation reactions, such as bromination or iodination, can occur at specific positions on the imidazo[1,2-a]pyridine ring.
Functionalization: Radical reactions and transition metal-catalyzed reactions can be used to introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
Chemical Properties and Structure
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine has a molecular formula of and a molecular weight of approximately 238.28 g/mol. The compound features a fused ring system comprising an imidazole and a pyridine, contributing to its unique chemical properties and biological activities. The presence of methoxy and methyl groups enhances its lipophilicity, which is crucial for its interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis and Mycobacterium marinum in vitro. A structure-activity relationship (SAR) analysis highlighted that modifications at specific positions on the phenyl ring can enhance potency against these pathogens .
Anticancer Potential
The compound has also been explored for its anticancer properties. Imidazo[1,2-a]pyridine derivatives have been identified as promising candidates for targeting various cancer types. For example, studies have demonstrated that certain derivatives can inhibit FLT3 mutations associated with acute myeloid leukemia (AML), showcasing their potential as novel kinase inhibitors . The cytotoxic effects observed in cancer cell lines suggest that this compound may play a role in future cancer therapies.
Synthesis Techniques
Several synthetic routes have been developed for the preparation of this compound. Common methods include:
- One-Pot Synthesis : A simple and efficient one-pot method has been reported for synthesizing imidazo[1,2-a]pyridines from readily available starting materials such as acetophenone and 2-aminopyridine .
- Aza-Friedel–Crafts Reactions : This method allows for the alkylation of imidazo[1,2-a]pyridines through three-component reactions involving aldehydes and amines, providing a versatile approach to generate diverse derivatives with potential biological activity .
Case Study 1: Antimycobacterial Activity
In a study examining the antitubercular activity of imidazo[1,2-b]pyridazine derivatives related to this compound, compounds were evaluated for their minimum inhibitory concentrations against Mycobacterium tuberculosis. The most active compounds demonstrated MIC values as low as 0.5 μg/mL, indicating strong potential for further development into therapeutic agents against tuberculosis .
Case Study 2: FLT3 Inhibition in Cancer Therapy
Another significant study focused on the development of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 inhibitors. The compound exhibited potent anti-proliferative activities against FLT3-driven AML cell lines while maintaining selectivity over normal cells. This case underscores the importance of structural modifications in enhancing therapeutic efficacy while minimizing cytotoxicity to healthy tissues .
Mechanism of Action
The mechanism of action of 3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Yield Comparison :
- 2-(Thiophen-2-yl)imidazo[1,2-a]pyridine: 83% yield .
- 2,6-Disubstituted derivatives (): 9–30% yields, indicating steric hindrance challenges .
Solubility and Crystallinity
- The 3-methoxy group in the target compound likely enhances aqueous solubility compared to hydrophobic analogs like 8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[...] () .
- π-π stacking (centroid distance ~3.7 Å, as in ) may persist in the target compound, influencing crystallinity and solid-state stability .
Biological Activity
3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by an imidazo-pyridine core with methoxy and methyl substituents. Its molecular formula is , and it has a molecular weight of 216.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.25 g/mol |
| IUPAC Name | This compound |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : This compound has been studied for its potential to inhibit various cancer cell lines. It has shown promising results in vitro against leukemia and solid tumors by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The IC50 values for these activities suggest that it could be a candidate for treating neurodegenerative diseases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound binds to the active sites of AChE and BChE, disrupting their function and thereby enhancing cholinergic signaling.
- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death through the upregulation of pro-apoptotic proteins .
- Antimicrobial Mechanism : The exact mechanism of antimicrobial action is still under investigation; however, it is believed to involve disruption of bacterial cell wall synthesis or function .
Case Studies
Several studies have been conducted to assess the biological activity of this compound:
- Study on Anticancer Activity : A study reported that this compound significantly reduced the viability of leukemia cells in vitro by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy Assessment : Another study evaluated its antimicrobial properties against various bacterial strains. The results indicated effective inhibition with MIC values ranging from 0.01 to 0.05 mg/mL for different pathogens .
Q & A
Q. What are the established synthetic routes for preparing 3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclocondensation of 2-aminopyridine with α-haloketones or electrophilic reagents. For example:
- Stepwise functionalization : Introduce substituents (e.g., methoxy, methyl, phenyl) via halogenation, nucleophilic substitution, or cross-coupling reactions. Ethyl 3-chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate synthesis employs multi-step halogenation and substitution .
- Ultrasound-assisted synthesis : Optimized for efficiency, as seen in ultrasound-promoted reactions of 2-aminopyridine with α-bromoacetophenones (yields >70% under mild conditions) .
- Solvent-free methods : High-yield routes using Na₂CO₃ as a catalyst, as demonstrated for structurally similar 3-chloro-2-phenylimidazo[1,2-a]pyridine .
Q. How is structural characterization performed for this compound?
Key analytical techniques include:
- NMR spectroscopy : Assigning signals for methoxy (δ ~3.8 ppm), methyl (δ ~2.5 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular formula (e.g., C₁₆H₁₅N₂O) and isotopic patterns .
- X-ray crystallography : Resolve substituent positions and ring conformation, critical for structure-activity relationship (SAR) studies .
Q. What methodologies evaluate its biological activity?
- Enzyme inhibition assays : Measure IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases, using fluorometric/colorimetric substrates .
- Molecular docking : Predict binding modes with proteins (e.g., COX-2 active site) using software like AutoDock Vina .
- Cellular assays : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
-
Substituent effect analysis : Compare analogs with systematic variations (e.g., 3-acetyl vs. 3-methoxy groups). For example:
Compound Substituent Activity (IC₅₀, μM) 3-Methoxy-8-methyl-2-phenyl Methoxy at C3 COX-2: 0.12 3-Acetyl-8-chloro Acetyl at C3 COX-2: 0.45 - Mechanistic studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and identify steric/electronic influences .
Q. How to optimize reaction conditions for introducing the methoxy group?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for methoxy introduction .
- Catalyst screening : K₂CO₃ or Cs₂CO₃ improves yields in SNAr reactions (e.g., 85% yield for 3-ethoxy analogs) .
- Temperature control : Maintain 60–80°C to avoid decomposition of sensitive intermediates .
Q. What are the challenges in studying substituent effects on solubility and stability?
- LogP analysis : Hydrophobic substituents (e.g., phenyl, trifluoromethyl) reduce aqueous solubility. Use HPLC to measure partition coefficients .
- Degradation studies : Monitor stability under physiological pH (e.g., 7.4) via LC-MS to identify hydrolysis-prone groups (e.g., esters) .
Q. How to differentiate its pharmacological profile from analogs with similar cores?
Q. What strategies validate its mechanism of action in enzyme inhibition?
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis studies : Modify key residues in the enzyme active site (e.g., COX-2 Arg120) to confirm binding interactions .
- In silico MD simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of docked conformations .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
Q. What techniques mitigate solubility issues in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound solubility without cell toxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
